Cas no 310466-37-6 (4-Fluoro-1-benzothiophene-2-carboxylic Acid)

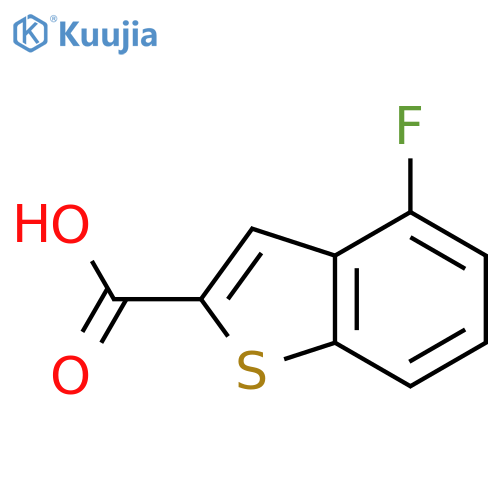

310466-37-6 structure

商品名:4-Fluoro-1-benzothiophene-2-carboxylic Acid

4-Fluoro-1-benzothiophene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluorobenzo[b]thiophene-2-carboxylic acid

- 4-Fluoro-1-benzothiophene-2-carboxylic acid

- Benzo[b]thiophene-2-carboxylic acid, 4-fluoro-

- 4-Fluorobenzo[b]thiophen-2-carboxylic acid

- 1-(7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethyl-1-propanone

- 310466-37-6

- BCP26961

- ZKADPMNICCXSRV-UHFFFAOYSA-N

- 4-fluorobenzothiophene-2-carboxylic Acid

- F13713

- Z57036343

- EN300-11183

- FT-0680400

- DTXSID10353291

- SCHEMBL2893037

- AM20040145

- 4T-1305

- MFCD03425782

- 4-Fluoro-benzo(b)thiophen-2-carboxylic acid

- HMS1728O07

- AKOS001121052

- CS-0156991

- A15469

- 4-Fluoro-benzo[b]thiophene-2-carboxylic acid

- 6-(2,2-Dimethyl-1-oxopropyl)-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline

- 4-Fluoro-1-benzothiophene-2-carboxylic Acid

-

- MDL: MFCD03425782

- インチ: InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)

- InChIKey: ZKADPMNICCXSRV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC2=C(F)C=CC=C2S1)O

計算された属性

- せいみつぶんしりょう: 195.99900

- どういたいしつりょう: 195.99942873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 65.5Ų

じっけんとくせい

- 密度みつど: 1.511

- ゆうかいてん: 217-220°

- ふってん: 379.4°C at 760 mmHg

- フラッシュポイント: 183.2°C

- 屈折率: 1.686

- PSA: 65.54000

- LogP: 2.73860

4-Fluoro-1-benzothiophene-2-carboxylic Acid セキュリティ情報

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Fluoro-1-benzothiophene-2-carboxylic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Fluoro-1-benzothiophene-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D520331-5g |

4-Fluorobenzo[b]thiophene-2-carboxylic acid |

310466-37-6 | 97% | 5g |

$1305 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1210962-1g |

4-Fluorobenzo[b]thiophene-2-carboxylic acid |

310466-37-6 | 95% | 1g |

$480 | 2024-06-03 | |

| Alichem | A169005447-5g |

4-Fluorobenzo[b]thiophene-2-carboxylic acid |

310466-37-6 | 95% | 5g |

$498.00 | 2023-09-02 | |

| Enamine | EN300-11183-2.5g |

4-fluoro-1-benzothiophene-2-carboxylic acid |

310466-37-6 | 95% | 2.5g |

$105.0 | 2023-10-27 | |

| TRC | B434980-500mg |

4-Fluoro-1-benzothiophene-2-carboxylic Acid |

310466-37-6 | 500mg |

$ 185.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11474-1g |

4-Fluorobenzo[b]thiophene-2-carboxylic acid |

310466-37-6 | 95% | 1g |

¥1296.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11474-250mg |

4-Fluorobenzo[b]thiophene-2-carboxylic acid |

310466-37-6 | 95% | 250mg |

¥646.0 | 2022-03-01 | |

| TRC | B434980-50mg |

4-Fluoro-1-benzothiophene-2-carboxylic Acid |

310466-37-6 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB157585-5 g |

4-Fluoro-1-benzothiophene-2-carboxylic acid; 95% |

310466-37-6 | 5g |

€421.70 | 2023-05-08 | ||

| abcr | AB157585-1 g |

4-Fluoro-1-benzothiophene-2-carboxylic acid; 95% |

310466-37-6 | 1g |

€150.80 | 2023-05-08 |

4-Fluoro-1-benzothiophene-2-carboxylic Acid 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

310466-37-6 (4-Fluoro-1-benzothiophene-2-carboxylic Acid) 関連製品

- 142329-23-5(6-fluoro-1-benzothiophene-2-carboxylic acid)

- 70060-13-8(5-Fluoro-1-benzothiophene-2-carboxylic acid)

- 550998-67-9(7-Fluoro-1-benzothiophene-2-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:310466-37-6)4-Fluoro-1-benzothiophene-2-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):256.0